MAO-A Inhibitory Potency: 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine vs. Non-Brominated Analog
6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine inhibits human recombinant MAO-A with an IC₅₀ of 9.5 nM [1]. In contrast, the non-brominated analog 3-(methylsulfonyl)-2-quinolinamine (CAS 866019-20-7) exhibits an IC₅₀ of 21,800 nM (21.8 µM) against the same target under comparable assay conditions [2].
| Evidence Dimension | MAO-A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 9.5 nM |
| Comparator Or Baseline | 3-(Methylsulfonyl)-2-quinolinamine: 21,800 nM |
| Quantified Difference | ~2,300-fold more potent |
| Conditions | Human recombinant MAO-A; kynuramine substrate; 20 min incubation; fluorimetric detection of 4-hydroxyquinoline |
Why This Matters
The 2,300-fold potency differential demonstrates that the 6,8-dibromo substitution is structurally indispensable for nanomolar MAO-A engagement, making the non-brominated analog unsuitable for studies requiring potent MAO-A inhibition.
- [1] BindingDB. BDBM50607019 (CHEMBL5218784). IC₅₀ = 9.5 nM for human recombinant MAO-A. Accessed 2026. View Source
- [2] BindingDB. BDBM50350504 (CHEMBL1814639). IC₅₀ = 21,800 nM for human recombinant MAO-A. Accessed 2026. View Source
